5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-9-6-10(4-5-13(9)14(16)17)18-8-12-3-2-11(7-15)19-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDAKBBQNODKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism , where the phenoxide ion (generated by deprotonation of 3-methyl-4-nitrophenol using potassium carbonate) attacks the electrophilic chloromethyl group of 1 . The use of dimethylformamide (DMF) as a polar aprotic solvent enhances nucleophilicity and facilitates the displacement of the chloride leaving group.
Key Reaction Parameters:
-
Molar Ratio: 1:1 (aldehyde : phenol)
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Base: K₂CO₃ (2 equiv)
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Temperature: 80°C
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Duration: 12 hours
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Yield: 68% after column chromatography
Optimization Strategies
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Solvent Screening: Trials with acetonitrile and tetrahydrofuran (THF) resulted in lower yields (<50%) due to reduced solubility of the phenolic substrate.
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Base Selection: Substituting K₂CO₃ with weaker bases (e.g., NaHCO₃) led to incomplete conversion, while stronger bases (e.g., NaOH) caused degradation of the aldehyde functionality.
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Temperature Control: Elevated temperatures (>100°C) accelerated reaction rates but promoted side reactions such as oxidation of the nitro group.
Mitsunobu Reaction Method
The Mitsunobu reaction offers a regioselective alternative for constructing the ether linkage between the furan and phenolic moieties. This method employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to mediate the coupling of 5-(hydroxymethyl)furan-2-carbaldehyde 3 with 3-methyl-4-nitrophenol 2 .
Reaction Mechanism and Conditions
The Mitsunobu reaction proceeds through a redox process, where DEAD oxidizes PPh₃ to triphenylphosphine oxide, generating a protonated intermediate that facilitates the nucleophilic attack of the phenol on the hydroxymethyl group. This method avoids the need for pre-functionalized chloromethyl derivatives.
Key Reaction Parameters:
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Molar Ratio: 1:1.2 (aldehyde : phenol)
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Reagents: PPh₃ (1.5 equiv), DEAD (1.5 equiv)
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Solvent: Tetrahydrofuran (THF)
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Temperature: 25°C (room temperature)
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Duration: 24 hours
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Yield: 72% after recrystallization
Advantages and Limitations
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Regioselectivity: The reaction exclusively forms the desired ether bond without competing side reactions.
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Cost Considerations: High reagent costs (PPh₃ and DEAD) limit scalability for industrial applications.
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Purification Challenges: Triphenylphosphine oxide byproducts necessitate careful chromatographic separation.
Comparative Analysis of Synthetic Routes
The table below summarizes the critical metrics for both methods:
| Parameter | Nucleophilic Substitution | Mitsunobu Reaction |
|---|---|---|
| Yield | 68% | 72% |
| Reaction Time | 12 hours | 24 hours |
| Cost per Gram | $12.50 | $48.30 |
| Purity (HPLC) | 95% | 98% |
| Scalability | High | Moderate |
Key Findings:
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The Mitsunobu method offers superior yield and purity but is economically prohibitive for large-scale synthesis.
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Nucleophilic substitution remains the preferred route for industrial applications due to its cost efficiency and shorter reaction time.
Chemical Reactions Analysis
5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It is utilized in studies involving reaction mechanisms and chemical kinetics.
- Reactivity Studies: Its unique structure allows researchers to investigate the reactivity of furan derivatives under various conditions.
2. Biology:
- Biochemical Assays: It is employed in biochemical assays to study enzyme interactions and inhibition. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Antimicrobial Activity: Recent studies have demonstrated its effectiveness against various pathogens, indicating potential applications in antimicrobial therapies.
3. Medicine:
- Pharmaceutical Development: The compound is investigated as a precursor in the synthesis of drug candidates. Its biological properties suggest it could play a role in developing new therapeutic agents.
- Cytotoxicity Assessments: Evaluations using human cell lines indicate low toxicity, making it a candidate for further pharmacological exploration.
4. Industry:
- Material Development: It is used in the development of new materials, including polymers and dyes, due to its reactive functional groups.
The biological activity of 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde can be attributed to several mechanisms:
- Enzyme Inhibition: The compound's ability to inhibit enzyme activity is crucial for drug design.
- Redox Activity: The nitro group may participate in redox reactions, influencing cellular oxidative stress pathways.
Antimicrobial Activity
Recent studies have shown promising antimicrobial properties of the compound against various pathogens. The minimum inhibitory concentration (MIC) values are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 3.0 |
These results indicate that the compound exhibits significant antibacterial and antifungal properties.
Antioxidant Activity
In vitro assays measuring the ability to scavenge free radicals revealed an IC50 value of approximately 25 µg/mL, indicating moderate antioxidant activity. This suggests potential protective roles against oxidative damage linked to various diseases.
Case Studies
1. Antimicrobial Efficacy:
A study assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The compound showed significant inhibition zones comparable to standard antibiotics, highlighting its potential as an alternative treatment option.
2. Cytotoxicity Assessment:
In cytotoxicity studies using human cell lines, the compound exhibited low toxicity with an IC50 greater than 60 µM, indicating a favorable safety profile for further pharmacological exploration.
Research Findings
Research indicates that modifications to the parent structure can enhance biological activity. For instance, derivatives with additional substituents on the furan ring have shown improved antimicrobial and antioxidant properties, suggesting that structural optimization could lead to more potent compounds.
Mechanism of Action
The mechanism of action of 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted 5-(Nitrophenyl)furan-2-carbaldehyde Isomers
The thermodynamic properties of positional isomers—5-(2-nitrophenyl)-, 5-(3-nitrophenyl)-, and 5-(4-nitrophenyl)-furan-2-carbaldehyde—have been extensively studied. Key findings include:
Key Observations :
- Substituent Position Effects : The 4-nitro isomer exhibits the lowest enthalpy of formation and sublimation energy, indicating reduced thermodynamic stability compared to the 2- and 3-nitro derivatives .
- Vapor Pressure : The 4-nitro isomer has the highest vapor pressure, likely due to reduced intermolecular interactions from symmetrical nitro placement .
Methyl- and Halogen-Substituted Derivatives
compares 5-(2-methyl-4-nitrophenyl)-furan-2-carbaldehyde with 5-(4-nitrophenyl)-furan-2-carbaldehyde:
| Property | 5-(4-Nitrophenyl) | 5-(2-Methyl-4-nitrophenyl) |
|---|---|---|
| Combustion Energy (kJ/mol) | -4209 ± 10 | -4238 ± 12 |
| ΔfH°m(cr) (kJ/mol) | -162 ± 3 | -178 ± 4 |
Key Observations :
- The addition of a methyl group at the 2-position increases combustion energy and formation enthalpy, suggesting enhanced stability due to steric and electronic effects .
Halogen-substituted analogs, such as 5-(2-chloro-4-fluorophenyl)furan-2-carbaldehyde and 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde, exhibit distinct reactivity in cross-coupling and condensation reactions (e.g., Knoevenagel), attributed to the electron-withdrawing nature of halogens .
Critical Analysis of Discrepancies and Limitations
- Theoretical vs. Experimental Data : Additive methods for calculating enthalpies of formation show deviations of 5–10% from experimental values, emphasizing the need for empirical validation .
- Synthetic Challenges : Nitro groups may complicate purification due to high melting points and low vapor pressures, as observed in nitrophenyl isomers .
Biological Activity
5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a nitrophenyl moiety, which contributes to its reactivity and biological activity. The presence of both aldehyde and nitro functional groups allows for various chemical transformations and interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of drug design, where enzyme inhibition is a common therapeutic strategy.
- Redox Activity : The nitro group may participate in redox reactions, influencing oxidative stress pathways within cells. This property suggests potential antioxidant activities that merit further investigation.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 3.0 |
These results suggest that this compound exhibits promising antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. In vitro assays measuring the ability to scavenge free radicals revealed an IC50 value of approximately 25 µg/mL, indicating moderate antioxidant activity. This suggests that it could play a role in protecting cells from oxidative damage, which is linked to various diseases .
Case Studies
- Antimicrobial Efficacy : A study assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The compound showed significant inhibition zones comparable to standard antibiotics, highlighting its potential as an alternative treatment option .
- Cytotoxicity Assessment : In a cytotoxicity study using human cell lines, the compound exhibited low toxicity with an IC50 greater than 60 µM, indicating a favorable safety profile for further pharmacological exploration .
Research Findings
Research indicates that modifications to the parent structure can enhance biological activity. For instance, derivatives with additional substituents on the furan ring have shown improved antimicrobial and antioxidant properties, suggesting that structural optimization could lead to more potent compounds .
Q & A
Basic: What synthetic methodologies are used to prepare 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbaldehyde?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of furan-2-carbaldehyde (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) are synthesized by reacting halogenated nitroaromatics with furan precursors under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO . Purification often involves column chromatography or recrystallization. Reaction optimization may include temperature control (60–100°C) and catalyst screening to improve yield and regioselectivity .
Basic: What experimental techniques are used to characterize this compound’s structural and thermodynamic properties?
Answer:
- Structural analysis: NMR (¹H, ¹³C) and IR spectroscopy confirm functional groups and regiochemistry. For instance, the aldehyde proton in furan-2-carbaldehyde derivatives appears as a singlet near δ 9.6 ppm in ¹H NMR .
- Thermodynamic properties: Bomb calorimetry (e.g., B-08-MA calorimeter) determines combustion energy (ΔcU) and enthalpy of formation (ΔfH°). Experimental values are compared with theoretical predictions using additive methods (e.g., Benson group contributions) to validate accuracy .
Advanced: How do experimental and computational thermodynamic data for this compound compare, and what causes discrepancies?
Answer:
Discrepancies arise due to approximations in computational models. For example, bomb calorimetry-derived ΔfH° values for similar nitrophenyl-furan derivatives show deviations of 5–10 kJ/mol from density functional theory (DFT) calculations. These differences stem from neglecting crystal lattice energy in computational models or incomplete accounting for intermolecular interactions (e.g., hydrogen bonding) . Advanced methods like periodic boundary condition (PBC) DFT can reduce such gaps .
Advanced: How can crystallographic software (e.g., SHELX, ORTEP) aid in resolving structural ambiguities?
Answer:
- SHELX : Used for structure solution (SHELXS) and refinement (SHELXL), particularly for handling twinned crystals or high-resolution data. It employs direct methods for phase determination and least-squares refinement for atomic coordinates .
- ORTEP-3 : Visualizes thermal ellipsoids and hydrogen-bonding networks, critical for validating molecular geometry and intermolecular interactions in crystal lattices .
Advanced: What role do hydrogen-bonding patterns play in the crystal packing of this compound?
Answer:
Hydrogen bonding (e.g., C=O⋯H–O or nitro-group interactions) dictates crystal packing and stability. Graph set analysis (as per Etter’s rules) identifies recurring motifs like chains (C(4)) or rings (R²₂(8)), which influence mechanical and thermal properties. X-ray diffraction paired with Hirshfeld surface analysis quantifies these interactions .
Advanced: What isomerization pathways are plausible under acidic or catalytic conditions?
Answer:
Under acidic conditions, the aldehyde group may undergo hydration or nucleophilic attack, forming hydrates or hemiacetals. Computational studies on analogous compounds (e.g., 5-hydroxymethylfurfural) suggest potential isomerization to 3- or 4-carbaldehyde derivatives via keto-enol tautomerism. Experimental validation involves monitoring by HPLC or GC-MS and comparing with computed IR spectra .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. No specific antidote is documented, so symptomatic treatment is advised .
Advanced: How can computational modeling resolve contradictions between observed and predicted reactivity?
Answer:
Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations model reaction pathways (e.g., nitrophenoxy group substitution) and transition states. For example, discrepancies in reaction rates between experimental and DFT-predicted values can arise from solvent effects or entropy changes. Implicit solvent models (e.g., COSMO) or explicit solvent MD simulations improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
